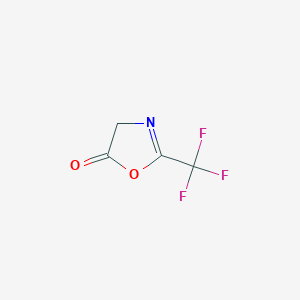

2-(Trifluoromethyl)-5(4H)-oxazolone

Overview

Description

Trifluoromethyl-containing compounds are important in the development of drugs, agrochemicals, and functional materials . They are often used in reactions involving oxidation/reduction processes .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves the condensation of diamines or amino(thio)phenols with in situ generated CF3CN . Another method involves the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride .Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is often analyzed using quantum-chemical methods . These methods can predict ionization potentials, electron affinities, bond dissociation enthalpies, and redox potentials .Chemical Reactions Analysis

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds, such as redox potentials, can be studied by quantum-chemical methods .Scientific Research Applications

Synthesis and Nonlinear Optical Properties

2-(Trifluoromethyl)-5(4H)-oxazolone derivatives have been synthesized and studied for their nonlinear optical properties. This research demonstrated that these compounds exhibit significant nonlinear optical properties, which are essential for potential applications in photonics and electronics (Murthy et al., 2010).

Conformationally Constrained, Masked Cysteines Synthesis

These derivatives have been used as starting materials for preparing unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives. The synthesis process and the resulting compounds open new avenues in the field of organic chemistry, particularly in the development of unique amino acid derivatives (Clerici et al., 1999).

Synthesis of Fluorinated α-Amino Ketones

Research on the synthesis of fluorinated α-amino ketones using 2-Phenyl-5(4H)-oxazolones has shown that these compounds can be effectively produced in good yields. This method offers a new approach to synthesizing fluorinated ketones, which are valuable in medicinal chemistry (Kolb et al., 1986).

Reactive Intermediates in Peptide Synthesis

Studies involving this compound derivatives have revealed their role as reactive intermediates in peptide synthesis. This research highlights their importance in the field of peptide chemistry and drug development (Crisma et al., 1997).

Advances in Oxazolone Chemistry

Significant advances in oxazolone chemistry, including 2-(Trifluoromethyl)-5(4H)-oxazolones, have been documented. These advancements have broadenedthe understanding of oxazolone derivatives and their potential applications in various fields of chemistry and biochemistry (Filler, 1965).

Skin Sensitization Potency

Research has explored the extreme skin sensitization potency of (E)-4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one, a closely related derivative. This study provides insights into the chemical basis of its reactivity with proteins, which is crucial for understanding allergic reactions and developing safer compounds (Natsch et al., 2010).

Synthetic Pathways to Trifluoromethyl Substituted Compounds

Another study focuses on synthetic pathways to create trifluoromethyl substituted compounds, including 5(4H)-oxazolones. This research contributes to the understanding of the chemical behavior and potential applications of these compounds in organic synthesis (Schierlinger et al., 1989).

Organometallic Complexes Formation

This compound derivatives are also used in forming organometallic complexes with metals like iridium and palladium. This research demonstrates their utility in the synthesis of novel organometallic compounds, which could have implications in catalysis and material science (Bauer et al., 1998).

Potential Cytotoxic Agents

The potential of 2-substituted 4-arylidene-5(4H)-oxazolones as cytotoxic agents has been investigated. This research indicates their efficacy against certain cancer cell lines, highlighting their potential in developing new anticancer drugs (Prasad et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(trifluoromethyl)-4H-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NO2/c5-4(6,7)3-8-1-2(9)10-3/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQVGSFCPGVXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598782 | |

| Record name | 2-(Trifluoromethyl)-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201025-87-8 | |

| Record name | 2-(Trifluoromethyl)-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-4-one](/img/structure/B3367833.png)

![2-Chloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-5H-pyrido[2,3-D]azepine](/img/structure/B3367899.png)